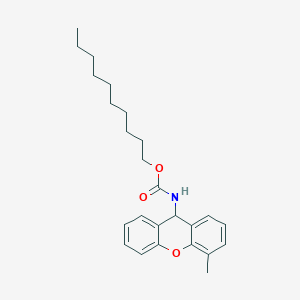
decyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate is an organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a decyl group attached to the nitrogen atom of the carbamate moiety, which is further linked to a 4-methyl-9H-xanthen-9-yl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of decyl isocyanate with 4-methyl-9H-xanthene-9-amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Preparation of 4-methyl-9H-xanthene-9-amine: This intermediate can be synthesized by the reduction of 4-methyl-9H-xanthene-9-one using a reducing agent such as sodium borohydride.
Reaction with decyl isocyanate: The 4-methyl-9H-xanthene-9-amine is then reacted with decyl isocyanate in an inert solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
化学反应分析
Types of Reactions
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Xanthone derivatives with various substituents.
Reduction: 4-methyl-9H-xanthene-9-ylamine and decylamine.
Substitution: Various alkyl or aryl carbamates.
科学研究应用
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The xanthene moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The decyl group can influence the compound’s lipophilicity, affecting its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
- Dodecyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Hexyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Octyl N-(4-methyl-9H-xanthen-9-yl)carbamate
Uniqueness
This compound is unique due to its specific decyl group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.
生物活性
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Decyl group : A long alkyl chain contributing to lipophilicity.
- Xanthene moiety : Enhancing binding affinity due to the ability to form hydrogen bonds with biological molecules.
- Carbamate functional group : Implicated in various biological interactions.
The molecular formula for this compound is C19H25N1O2, with a molecular weight of approximately 395.5 g/mol .
Synthesis
The synthesis of this compound typically involves:
- Formation of the xanthene core through cyclization reactions.
- Attachment of the decyl group via nucleophilic substitution reactions involving carbamates.
- Purification using techniques such as chromatography to isolate the desired product.
Antimicrobial Properties
Research indicates that compounds similar to decyl carbamate exhibit antimicrobial activity. The mechanism is believed to involve:
- Disruption of microbial cell membranes.
- Inhibition of essential enzymes or metabolic pathways in bacteria and fungi .
Antitumor Effects
This compound has shown potential as an antitumor agent in vitro. Studies suggest:
- The compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- It may inhibit cell proliferation by interfering with cell cycle progression .
The biological activity of decyl carbamate is attributed to several mechanisms:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic processes.
- Receptor Binding : Enhanced binding affinity due to the xanthene moiety allows for effective interaction with cellular receptors, influencing signaling pathways .
Study on Antitumor Activity
In a recent study involving HeLa cells (human cervical cancer cells), this compound was tested for its cytotoxic effects. The results indicated:
- A dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.
- Morphological changes consistent with apoptosis were noted upon treatment .
Antimicrobial Testing
Another study evaluated the antimicrobial efficacy against various bacterial strains. The findings revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Candida albicans | 40 µg/mL |
These results suggest that decyl carbamate could be a candidate for developing new antimicrobial therapies .
属性
CAS 编号 |
7467-15-4 |
|---|---|
分子式 |
C25H33NO3 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
decyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-12-18-28-25(27)26-23-20-15-10-11-17-22(20)29-24-19(2)14-13-16-21(23)24/h10-11,13-17,23H,3-9,12,18H2,1-2H3,(H,26,27) |
InChI 键 |
XQMVVBXFSGIEQO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















